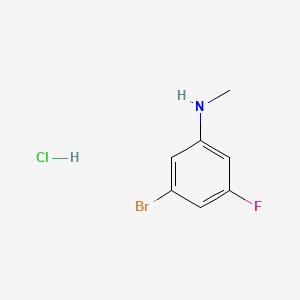

3-bromo-5-fluoro-N-methylaniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-fluoro-N-methylaniline hydrochloride: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of bromine, fluorine, and a methyl group attached to the aniline ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-fluoro-N-methylaniline hydrochloride typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding aniline. Subsequent bromination and fluorination steps introduce the bromine and fluorine atoms at the desired positions on the aromatic ring. The final step involves methylation of the aniline nitrogen and conversion to the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the bromine or fluorine atoms can be replaced by other substituents.

Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds.

Common Reagents and Conditions:

Bromination: Typically involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Fluorination: Often achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Methylation: Methyl iodide or dimethyl sulfate are commonly used methylating agents.

Major Products Formed:

Substituted Anilines: Depending on the reaction conditions, various substituted anilines can be formed.

Amines and Amides: Through reduction and coupling reactions, a range of amines and amides can be synthesized.

Scientific Research Applications

Chemistry: 3-Bromo-5-fluoro-N-methylaniline hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its unique structure allows for the exploration of new therapeutic agents targeting various biological pathways.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-5-fluoro-N-methylaniline hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

3-Bromo-5-methylaniline: Lacks the fluorine atom, which can affect its reactivity and biological activity.

5-Fluoro-2-methylaniline: Lacks the bromine atom, leading to different chemical and physical properties.

3-Bromo-4-fluoroaniline: Similar structure but with different substitution pattern, affecting its reactivity and applications.

Uniqueness: 3-Bromo-5-fluoro-N-methylaniline hydrochloride is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the aniline ring. This unique arrangement imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Biological Activity

3-Bromo-5-fluoro-N-methylaniline hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse potential applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C7H7BrFN·HCl |

| Molecular Weight | 221.49 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1199773-27-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of bromine and fluorine atoms in its structure enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes linked to cancer progression and other diseases.

- Receptor Modulation : It may modulate the activity of neurotransmitter receptors, which could be beneficial in treating neurological disorders.

- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) revealed that the compound induces apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Neuroprotective Effects

In animal models, this compound has been evaluated for its neuroprotective effects. It appears to enhance neuronal survival under oxidative stress conditions, possibly by modulating antioxidant enzyme levels . This property indicates its potential utility in treating neurodegenerative diseases.

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects on MCF-7 cells.

- Method : Cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at higher concentrations, with IC50 values indicating potent activity.

-

Neuroprotection Study :

- Objective : Assess the compound's ability to protect neurons from oxidative damage.

- Method : Neuronal cultures were exposed to oxidative stress followed by treatment with the compound.

- Results : Enhanced survival rates were noted compared to untreated controls, supporting its neuroprotective claims.

Applications in Pharmaceutical Development

The compound serves as a key intermediate in synthesizing various pharmaceuticals targeting neurological disorders and cancers. Its unique structure allows for modifications that can enhance efficacy or reduce toxicity .

Properties

Molecular Formula |

C7H8BrClFN |

|---|---|

Molecular Weight |

240.50 g/mol |

IUPAC Name |

3-bromo-5-fluoro-N-methylaniline;hydrochloride |

InChI |

InChI=1S/C7H7BrFN.ClH/c1-10-7-3-5(8)2-6(9)4-7;/h2-4,10H,1H3;1H |

InChI Key |

SAHLSJASMMYPKL-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=CC(=C1)Br)F.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.